molecular formula C5H9N5 B8283593 4-Methylamino-3-hydrazinopyridazine

4-Methylamino-3-hydrazinopyridazine

Cat. No. B8283593
M. Wt: 139.16 g/mol
InChI Key: QHTHQFARONKLSU-UHFFFAOYSA-N
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Patent
US03978057

Procedure details

A solution of 10 g. of 4-methylamino-6-chloro-3-hydrazinopyridazine in 450 ml. of methanol and 150 ml. of 0.5 N sodium hydroxide in methanol are charged into a Paar shaker. To this solution, 2 g. of 10% palladium on carbon is added. The Paar shaker is charged with hydrogen at room temperature to an initial pressure of 50 psi and shaken. After about 6.5 hours, the reaction mixture is filtered, the solvent evaporated and the residue extracted with chloroform. The chloroform solution is evaporated to dryness and the 4-methylamino-3-hydrazinopyridazine obtained is dissolved in methanol. Hydrogen chloride gas is bubbled in, and the 4-methylamino-3-hydrazinopyridazine dihydrochloride (m.p. 247°-251°C.) which precipitates is collected by filtration.
Name
4-methylamino-6-chloro-3-hydrazinopyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:8]=[C:7](Cl)[N:6]=[N:5][C:4]=1[NH:10][NH2:11].[OH-].[Na+].[H][H]>CO.[Pd]>[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][N:6]=[N:5][C:4]=1[NH:10][NH2:11] |f:1.2|

Inputs

Step One
Name
4-methylamino-6-chloro-3-hydrazinopyridazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC1=C(N=NC(=C1)Cl)NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The chloroform solution is evaporated to dryness

Outcomes

Product
Details
Reaction Time
6.5 h
Name
Type
product
Smiles
CNC1=C(N=NC=C1)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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